A Technical Guide to Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Chiral Keystone for Antiviral Drug Development
A Technical Guide to Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Chiral Keystone for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, a pivotal chiral building block in contemporary medicinal chemistry. Its significance is most pronounced in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has revolutionized the treatment of viral infections. This document will delve into the nomenclature, stereospecific synthesis, critical applications, and analytical characterization of this versatile intermediate. The content is tailored for researchers and drug development professionals, offering not only procedural details but also the underlying scientific rationale for its synthetic utility, particularly in the production of the antiretroviral drug Abacavir.
Introduction: The Strategic Importance of a Chiral Synthon
In the landscape of antiviral drug discovery, the development of nucleoside analogues that mimic natural nucleic acid components has been a cornerstone of therapeutic advancement. Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, exhibit enhanced metabolic stability and are less susceptible to enzymatic degradation, making them potent antiviral agents.[1] Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate has emerged as a critical chiral intermediate for the stereocontrolled synthesis of these complex molecules. Its pre-defined stereochemistry at two key centers on the cyclopentene ring provides a strategic advantage, enabling the efficient construction of enantiomerically pure drug substances. This guide will illuminate the multifaceted nature of this compound, from its fundamental properties to its application in multi-step synthetic campaigns.
Nomenclature and Identification: A Compound of Many Names
The precise identification of a chemical entity is paramount for reproducible scientific research. Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is known by several synonyms, which can often be a source of confusion. A clear understanding of its nomenclature is therefore essential.
Table 1: Synonyms and Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate | Advanced ChemBlocks |
| CAS Number | 201054-55-9 | Advanced ChemBlocks |
| Molecular Formula | C10H17NO3 | Advanced ChemBlocks |
| Molecular Weight | 199.25 g/mol | BLDpharm[2] |
| Common Synonyms | (1S,4R)-4-(Boc-amino)-2-cyclopentenol, (1S,4R)-N-Boc-4-aminocyclopent-2-enol, tert-Butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate | --- |
| MDL Number | MFCD09954960 | Advanced ChemBlocks |
Note: It is crucial to distinguish the (1S,4R) enantiomer from its (1R,4S) counterpart (CAS No. 189625-12-5), as the biological activity of the final drug product is highly dependent on the correct stereochemistry.[2]
Enantioselective Synthesis: Crafting Chirality
The therapeutic efficacy of carbocyclic nucleosides is intrinsically linked to their absolute stereochemistry. Therefore, the enantioselective synthesis of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a critical aspect of its utility. Several strategies have been developed, primarily revolving around enzymatic resolutions and the use of chiral starting materials.
Chemoenzymatic Synthesis via Enzymatic Resolution
One of the most efficient methods for obtaining the desired (1S,4R) enantiomer involves the enzymatic kinetic resolution of a racemic precursor. Lipases are commonly employed for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two.
Conceptual Workflow for Enzymatic Resolution:
Caption: Chemoenzymatic synthesis workflow.
Detailed Protocol: Boc Protection of (±)-cis-4-Amino-2-cyclopentene-1-methanol
This protocol describes the non-stereoselective synthesis of the Boc-protected amine, which can then be subjected to enzymatic resolution or used as a racemic standard.
-
Dissolution: Dissolve (±)-cis-4-Amino-2-cyclopentene-1-methanol (0.446 mol) in a 2:1 mixture of 1,4-dioxane and water (1.2 L).[3]
-
Base Addition: Add sodium bicarbonate (48.7 g, 0.580 mol) to the solution.[3]
-
Cooling and Reagent Addition: Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (110.25 g, 0.490 mol) in one portion with vigorous stirring.[3]
-
Reaction: Allow the mixture to warm to room temperature over one hour.[3]
-
Work-up: Concentrate the reaction mixture under vacuum. The resulting slurry is taken up in chloroform, and the aqueous phase is extracted multiple times with chloroform.[3]
-
Isolation: The combined organic phases are dried over sodium sulfate, filtered, and concentrated to yield the title compound as an oil, which may crystallize upon standing.[3]
Table 2: Representative Yields for Racemic Synthesis
| Step | Product | Yield | Purity | Reference |
| Boc Protection | (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate | 77% (after recrystallization) | Crystalline solid | US Patent 5,399,580[3] |
Asymmetric Synthesis from a Chiral Pool
An alternative and often more elegant approach is to start from a readily available chiral molecule and transform it through a series of stereocontrolled reactions into the desired product. A notable strategy employs (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one as a chiral starting material.
Key Synthetic Transformations:
This approach leverages stereoselective reductions and Mitsunobu reactions to control the stereochemistry at the C1 and C4 positions of the cyclopentene ring.[4] A Luche reduction of the starting cyclopentenone sets the stereochemistry of the hydroxyl group, followed by a Mitsunobu reaction to introduce the nitrogen functionality with inversion of configuration. Subsequent protecting group manipulations and oxidation afford the target molecule.[4]
Application in Antiviral Drug Synthesis: The Abacavir Case Study
The primary application of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is as a key intermediate in the synthesis of the antiretroviral drug Abacavir. Abacavir is a carbocyclic 2'-deoxyguanosine analogue that acts as a potent reverse transcriptase inhibitor.
Synthetic Pathway to Abacavir:
Caption: Synthetic route from the title compound to Abacavir.
The synthesis commences with the deprotection of the Boc group to unmask the primary amine. This amine is then coupled with a suitably substituted pyrimidine derivative. The subsequent intramolecular cyclization forms the purine ring system, followed by the displacement of a chlorine atom with cyclopropylamine to yield Abacavir.[5]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | White to off-white solid | Advanced ChemBlocks |
| Melting Point | 54-55.5 °C (for the racemate) | US Patent 5,399,580[3] |
| Optical Rotation [α]D | Specific rotation is crucial for enantiomeric purity assessment. | --- |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 6.72 (d, J=7.9 Hz, 1H, NH), 5.80 and 5.60 (two m, 2H, CH=CH), 4.59 (t, J=5.2 Hz, 1H, OH), 4.45 (m, 1H, CHN), 3.35 (m, overlapping H2O, CH2O), 2.60 (m, 1H, CH), 2.30 (m, 1H, 1/2CH2), 1.40 (s, 9H, C(CH3)3), 1.2 (m, 1H, 1/2CH2). (Data for a related hydroxymethyl analog) | US Patent 5,399,580[3] |
| Storage | Sealed in dry, 2-8°C | BLDpharm[2] |
Conclusion: A Versatile and Indispensable Building Block
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate stands as a testament to the power of chiral synthons in modern drug development. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient entry point for the synthesis of complex and life-saving antiviral medications. The synthetic routes outlined in this guide, particularly the chemoenzymatic and asymmetric approaches, highlight the sophistication of modern organic chemistry in addressing the challenges of stereoselective synthesis. As the quest for novel antiviral agents continues, the demand for high-quality, enantiomerically pure building blocks like the one detailed herein will undoubtedly remain high.
References
- Conway, L., et al. (2020). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one. Tetrahedron Letters, 61(26), 151969.
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- tert-butyl N-[cis-4-hydroxycyclopent-2-en-1-yl]carbamate, min 97%, 10 grams. Aladdin Scientific.
- Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744-5893.
- Process for the prepar
- Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes.
- 189625-12-5|tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- (1S,4R)-(−)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid. Sigma-Aldrich.
- De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Antiviral Chemistry and Chemotherapy, 19(6), 219-245.
- Synthesis of Boc-protected bicycloproline. Organic Letters, 13(1), 112-115.
- Takayama, S., Moree, W. J., & Wong, C. H. (1996). Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. Tetrahedron Letters, 37(34), 6287-6290.
- Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6265.
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses.
- Mat Hussin, Z., Haris, S. A.-N., & Mohd Ali, M. T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15, 21020008.
- Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(1), 34-41.
- Yilmaz, M., & Erman, B. (2016). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 1(1), 1-13.
- Appella, D. H., et al. (2000). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 65(15), 4741-4745.
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(14), 1735-1752.
- Classification and synthesis of carbocyclic C-nucleosides A Nucleoside...
- Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 631-633.
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
- tert-butyl N-[(1R,4S)
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 189625-12-5|tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
